molecular formula C7H9F3N2O4 B6249204 methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid CAS No. 2649076-00-4

methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid

Cat. No.: B6249204
CAS No.: 2649076-00-4
M. Wt: 242.2
InChI Key:
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Description

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid is a compound that combines a pyrazole derivative with trifluoroacetic acid. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their versatility in organic synthesis and medicinal chemistry . Trifluoroacetic acid is a strong organic acid commonly used in chemical synthesis and purification processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as methanol or ethanol. The resulting product is then treated with trifluoroacetic acid to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole-5-carboxylic acid derivatives, alcohols, amines, and substituted pyrazoles .

Mechanism of Action

The mechanism of action of methyl 4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid is unique due to its combination of a pyrazole ring with a trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

2649076-00-4

Molecular Formula

C7H9F3N2O4

Molecular Weight

242.2

Purity

95

Origin of Product

United States

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